[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone
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Overview
Description
[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone is a chiral compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a cyclopentane ring with an amino group and a piperidine moiety attached to a methanone group. This compound’s stereochemistry is defined by the (1S,3R) configuration, making it an interesting subject for stereoselective synthesis and applications.
Mechanism of Action
Target of Action
The primary target of [(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone, also known as rac-(1r,3s)-3-(piperidine-1-carbonyl)cyclopentan-1-amine, is the enzyme Glutathione Peroxidase 4 (GPx4) . GPx4 is a key enzyme involved in the prevention of oxidative stress by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Mode of Action
This compound acts as an inhibitor of GPx4 . By binding to GPx4, it inhibits the enzyme’s activity, leading to an accumulation of lipid-based reactive oxygen species (ROS), particularly lipid hydroperoxides . This interaction disrupts the normal functioning of cells and can lead to a type of cell death known as ferroptosis .
Biochemical Pathways
The inhibition of GPx4 affects the biochemical pathway of lipid peroxidation. Under normal conditions, GPx4 reduces lipid hydroperoxides, preventing the accumulation of harmful ROS. When GPx4 is inhibited by this compound, lipid hydroperoxides accumulate, leading to oxidative stress and damage to cellular components . This process triggers ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid ROS .
Pharmacokinetics
For instance, its bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action, can impact its efficacy .
Result of Action
The primary result of the action of this compound is the induction of ferroptosis . This form of cell death is characterized by the accumulation of lethal lipid ROS, leading to the oxidation of polyunsaturated fatty acids in cellular membranes . The induction of ferroptosis can have significant effects on cellular health and has been linked to various pathological conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of antioxidants in the cellular environment can potentially counteract the ROS accumulation induced by this compound . Additionally, factors such as pH, temperature, and the presence of other interacting molecules can influence the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone typically involves stereoselective methods to ensure the correct configuration. One common approach is the C–H insertion of alkylidenecarbene, which can be generated by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone . This method allows for the construction of the chiral quaternary center necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective synthesis techniques, ensuring high yield and purity. The use of advanced catalytic processes and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Useful for converting ketone groups to alcohols or amines.
Substitution: Allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, particularly those involving neurotransmitter modulation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid: A potent agonist of metabotropic glutamate receptors.
(1S,3R)-3-Aminocyclopentanol: Shares a similar cyclopentane structure with an amino group.
Uniqueness
[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone is unique due to its specific stereochemistry and the presence of both a piperidine and a methanone group
Properties
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-5-4-9(8-10)11(14)13-6-2-1-3-7-13/h9-10H,1-8,12H2/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHDPUARNKQMPS-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H]2CC[C@H](C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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